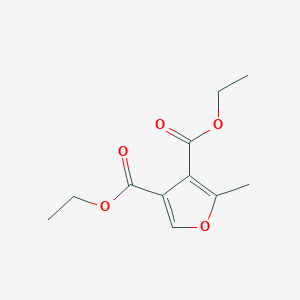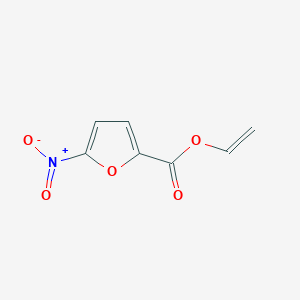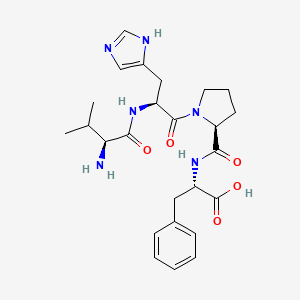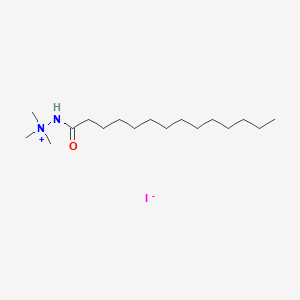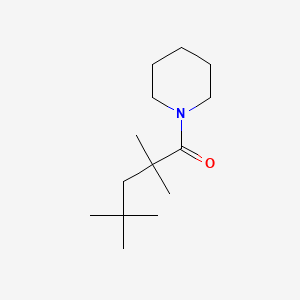
1-(2,2,4,4-Tetramethylvaleryl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,4,4-Tetramethylvaleryl)piperidine is an organic compound with the molecular formula C14H27NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, which include a piperidine ring substituted with a 2,2,4,4-tetramethylvaleryl group. The compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(2,2,4,4-Tetramethylvaleryl)piperidine typically involves the reaction of piperidine with 2,2,4,4-tetramethylvaleryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
1-(2,2,4,4-Tetramethylvaleryl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2,2,4,4-Tetramethylvaleryl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 1-(2,2,4,4-Tetramethylvaleryl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(2,2,4,4-Tetramethylvaleryl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Piperidone: A piperidine derivative with a ketone group at the fourth position.
What sets this compound apart is its unique 2,2,4,4-tetramethylvaleryl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
32905-67-2 |
|---|---|
Molekularformel |
C14H27NO |
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-1-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C14H27NO/c1-13(2,3)11-14(4,5)12(16)15-9-7-6-8-10-15/h6-11H2,1-5H3 |
InChI-Schlüssel |
AKLAFAZFSLXZIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


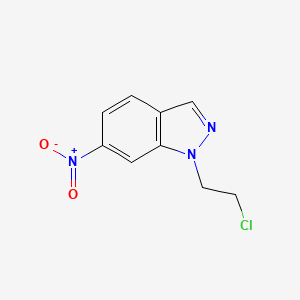
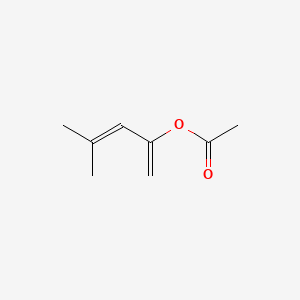
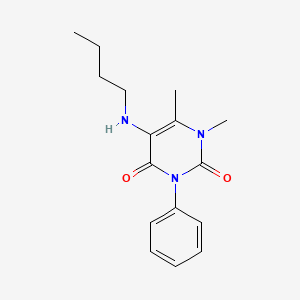
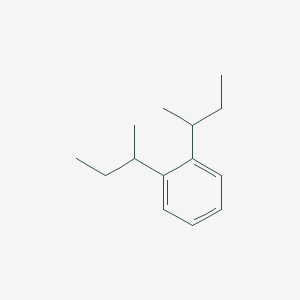
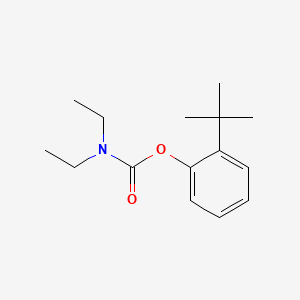
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
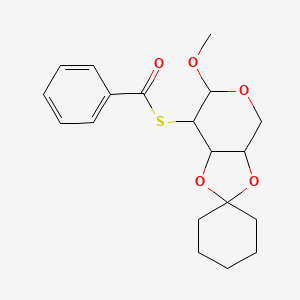
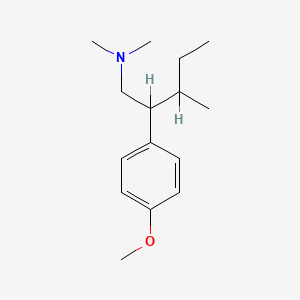
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
